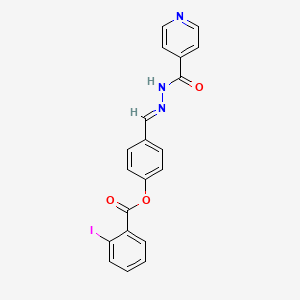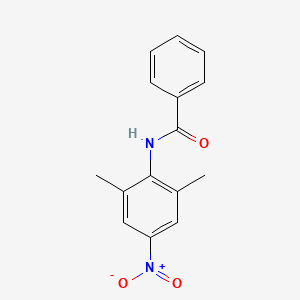
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, including the formation of the isonicotinoylcarbohydrazonoyl intermediate and its subsequent reaction with 2-iodobenzoic acid. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-methylbenzoate .
Uniqueness
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific structural features, such as the presence of the isonicotinoylcarbohydrazonoyl group and the 2-iodobenzoate moiety.
Eigenschaften
CAS-Nummer |
303088-22-4 |
|---|---|
Molekularformel |
C20H14IN3O3 |
Molekulargewicht |
471.2 g/mol |
IUPAC-Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C20H14IN3O3/c21-18-4-2-1-3-17(18)20(26)27-16-7-5-14(6-8-16)13-23-24-19(25)15-9-11-22-12-10-15/h1-13H,(H,24,25)/b23-13+ |
InChI-Schlüssel |
DBCRCUCTWQTSHQ-YDZHTSKRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)I |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6E)-6-[(5-ethyl-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11546693.png)
![4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11546703.png)
![3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one](/img/structure/B11546711.png)
![methyl 4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11546717.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11546724.png)
![Tert-butyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11546729.png)
![[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11546733.png)
![N-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methyl}imidoformamide](/img/structure/B11546741.png)
![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11546744.png)
![2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546747.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11546759.png)
![2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11546764.png)

![2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B11546784.png)